2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of various hydroxyalk-2-enenitriles, including compounds similar to 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile, has been explored through different reactions. One study reports the synthesis of optically active 4-hydroxyalk-2-enenitriles by reacting optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine in acetonitrile, yielding good optical and chemical yields . Another approach involves the alkylation of 5-(methoxyphenyl)-3-thio-1,2,4-triazoles with halogenonitriles to synthesize acetonitrilothio-1,2,4-triazoles, which have shown potential pharmacological activities . Additionally, a by-product similar in structure, [4,5-dimethoxy-α-(3,4-dimethoxyphenyl)-o-tolyl] acetonitrile, was reported during the metathesis of 3,4-dimethoxybenzyl chloride with sodium cyanide .
Molecular Structure Analysis
The molecular structure of related compounds has been established through various analytical techniques. For instance, the absolute configuration of a synthesized 4-hydroxypent-2-enenitrile was determined . In another study, the structure and individuality of synthesized molecules were confirmed using 1H NMR-spectroscopy and HPLC/DAD-MS . The crystal structure of a bis(pentafluorophenyl)ethane-1,2-diol, derived from a hydroxyacetonitrile, was determined by X-ray structural analysis .
Chemical Reactions Analysis
The chemical reactivity of these compounds under different conditions has been investigated. Acid-catalyzed cyclization of a related compound, 3-acetyl-3-(3,4-dimethoxyphenyl) adiponitrile, was studied, yielding a hexahydroindol-dione and revealing possible reaction mechanisms and intermediates . The formation of by-products during reactions in dipolar aprotic solvents has also been reported, providing insights into the reaction pathways and side reactions .
Physical and Chemical Properties Analysis
The physicochemical properties of these compounds are influenced by their functional groups and molecular structure. The study of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers revealed that solvent choice affects the yield and purity of the products . The crystal structure analysis of a related compound showed interesting packing patterns, which could influence its physical properties .
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile plays a role in various synthesis processes. For instance, it is involved in the efficient synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxooctahydroxanthenes using ZnO as a catalyst (Maghsoodlou et al., 2010).
- It also participates in photodegradation processes, such as the photodegradation of dimethoxy curcuminoids in acetonitrile solution, indicating its sensitivity and reactivity to light exposure (Galer & Šket, 2015).
Biochemical Interactions
- A study focused on bioactive secondary metabolites from the endophytic fungus Phomopsis sp. identified the role of acetonitrile fractions, which may include compounds like 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile, in inhibiting reactive oxygen species and demonstrating anti-inflammatory and antifungal properties (Chapla et al., 2014).
Role in Electrochemical Studies
- The compound has been implicated in various electrochemical studies. For example, the electrochemical oxidation of similar compounds in acetonitrile was examined, shedding light on the electrochemical behavior and properties of related phenyl compounds (Richards & Evans, 1977).
Polymerization and Material Science
- Research has shown its relevance in the polymerization processes, such as the significant increase in polymerization rate of 2,6-dimethylphenol induced by acetonitrile, indicating its potential in the field of material science and polymer chemistry (Gamez et al., 2001).
Future Directions
The future directions for research and applications of “2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile” are not specified in the search results. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting it may have potential uses in various research fields.
properties
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEJSSNOWXNKAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374320 | |
Record name | (4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile | |
CAS RN |
42973-55-7 | |
Record name | 4-Hydroxy-3,5-dimethoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42973-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42973-55-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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